molecular formula C67H99N19O25S B575594 Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly CAS No. 184901-83-5

Ala-ser-glu-gln-gly-tyr-glu-glu-met-arg-ala-phe-gln-gly

Cat. No. B575594
CAS RN: 184901-83-5
M. Wt: 1602.697
InChI Key: XHIFEXSMFVGZHW-WGVDZNMKSA-N
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Description

The given sequence is a peptide composed of 13 amino acids: Alanine (Ala), Serine (Ser), Glutamic Acid (Glu), Glutamine (Gln), Glycine (Gly), Tyrosine (Tyr), Glutamic Acid (Glu), Glutamic Acid (Glu), Methionine (Met), Arginine (Arg), Alanine (Ala), Phenylalanine (Phe), and Glycine (Gly) .


Synthesis Analysis

In humans, only half of the standard amino acids (Glu, Gln, Pro, Asp, Asn, Ala, Gly, Ser, Tyr, Cys) can be synthesized . The synthesis of these amino acids involves various biochemical reactions, including transamination, reduction, and cyclization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the amino acids in the peptide sequence are complex and involve multiple steps . For example, the synthesis of serine begins with the metabolic intermediate 3-phosphoglycerate (glycolysis). Phosphoglycerate dehydrogenase oxidizes it to 3-phosphohydroxypyruvate. An amino group is donated by glutamate in a reaction catalyzed by phosphoserine transaminase, forming 3-phosphoserine, and finally the phosphate is removed by phosphoserine phosphatase to produce serine .

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-(carboxymethylamino)-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H99N19O25S/c1-33(68)55(100)86-47(32-87)66(111)83-43(19-24-53(96)97)60(105)79-39(15-20-48(69)89)57(102)74-30-50(91)77-45(29-36-11-13-37(88)14-12-36)64(109)82-42(18-23-52(94)95)61(106)81-41(17-22-51(92)93)62(107)84-44(25-27-112-3)63(108)78-38(10-7-26-73-67(71)72)59(104)76-34(2)56(101)85-46(28-35-8-5-4-6-9-35)65(110)80-40(16-21-49(70)90)58(103)75-31-54(98)99/h4-6,8-9,11-14,33-34,38-47,87-88H,7,10,15-32,68H2,1-3H3,(H2,69,89)(H2,70,90)(H,74,102)(H,75,103)(H,76,104)(H,77,91)(H,78,108)(H,79,105)(H,80,110)(H,81,106)(H,82,109)(H,83,111)(H,84,107)(H,85,101)(H,86,100)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H4,71,72,73)/t33-,34-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIFEXSMFVGZHW-WGVDZNMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H99N19O25S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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